Piperidine, 4-methoxy-1-methyl-4-(1-methylethyl)-(9CI)
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Overview
Description
4-Isopropyl-4-methoxy-1-methylpiperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structural features, which include an isopropyl group, a methoxy group, and a methyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-4-methoxy-1-methylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and its derivatives.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 4-Isopropyl-4-methoxy-1-methylpiperidine may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-4-methoxy-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Isopropyl-4-methoxy-1-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-4-methoxy-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-4-methoxy-1-methylpiperidine: shares similarities with other piperidine derivatives, such as:
Uniqueness
What sets 4-Isopropyl-4-methoxy-1-methylpiperidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
113728-97-5 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-methoxy-1-methyl-4-propan-2-ylpiperidine |
InChI |
InChI=1S/C10H21NO/c1-9(2)10(12-4)5-7-11(3)8-6-10/h9H,5-8H2,1-4H3 |
InChI Key |
KBGOAEAFIYQBLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCN(CC1)C)OC |
Canonical SMILES |
CC(C)C1(CCN(CC1)C)OC |
Synonyms |
Piperidine, 4-methoxy-1-methyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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